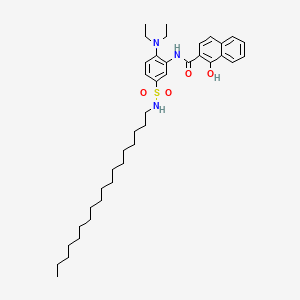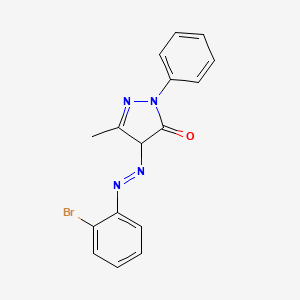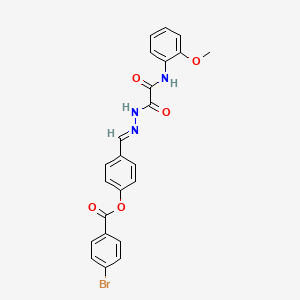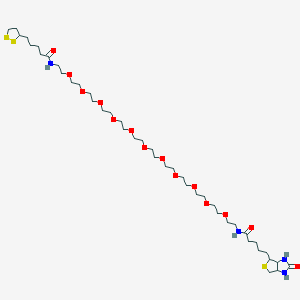![molecular formula C19H22N6O3 B12040996 4-methoxybenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12040996.png)
4-methoxybenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-metoxibenzaldehído [1,3-dimetil-7-(2-metil-2-propenil)-2,6-dioxo-2,3,6,7-tetrahidro-1H-purin-8-il]hidrazona es un complejo compuesto orgánico con una fórmula molecular de C19H22N6O3 y un peso molecular de 382.426 . Este compuesto es un derivado de hidrazona, que se forma mediante la reacción de hidracina con un aldehído o cetona. Las hidrazonas son conocidas por su estabilidad y versatilidad en diversas reacciones químicas.
Métodos De Preparación
La síntesis de 4-metoxibenzaldehído [1,3-dimetil-7-(2-metil-2-propenil)-2,6-dioxo-2,3,6,7-tetrahidro-1H-purin-8-il]hidrazona típicamente involucra la reacción de condensación entre 4-metoxibenzaldehído y el correspondiente derivado de hidracina. La reacción generalmente se lleva a cabo en un disolvente orgánico como etanol o metanol bajo condiciones de reflujo . La mezcla de reacción se enfría luego y el producto se aísla mediante filtración y recristalización.
Análisis De Reacciones Químicas
Este compuesto puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar las oximas o nitrilos correspondientes.
Reducción: Puede reducirse para formar aminas u otros derivados reducidos.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica, donde el grupo hidrazona puede ser reemplazado por otros nucleófilos.
Condensación: Puede participar en reacciones de condensación para formar moléculas más grandes o polímeros.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o alcoholes .
Aplicaciones Científicas De Investigación
4-metoxibenzaldehído [1,3-dimetil-7-(2-metil-2-propenil)-2,6-dioxo-2,3,6,7-tetrahidro-1H-purin-8-il]hidrazona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos y como reactivo en química analítica.
Biología: Se utiliza en el estudio de la inhibición enzimática y como una sonda para estudiar las vías biológicas.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con dianas moleculares específicas, como enzimas o receptores. El grupo hidrazona puede formar complejos estables con iones metálicos, lo que puede inhibir la actividad de las metaloenzimas. Además, el compuesto puede interactuar con sitios nucleofílicos en proteínas o ácidos nucleicos, lo que lleva a cambios en su estructura y función .
Comparación Con Compuestos Similares
Compuestos similares al 4-metoxibenzaldehído [1,3-dimetil-7-(2-metil-2-propenil)-2,6-dioxo-2,3,6,7-tetrahidro-1H-purin-8-il]hidrazona incluyen otros derivados de hidrazona como:
- 4-metoxibenzaldehído [1,3-dimetil-2,6-dioxo-7-propil-2,3,6,7-tetrahidro-1H-purin-8-il]hidrazona
- 4-metoxibenzaldehído [1,3-dimetil-2,6-dioxo-7-(2-feniletil)-2,3,6,7-tetrahidro-1H-purin-8-il]hidrazona
Estos compuestos comparten características estructurales similares pero difieren en sus sustituyentes, lo que puede afectar su reactividad química y actividad biológica. La combinación única de grupos funcionales en 4-metoxibenzaldehído [1,3-dimetil-7-(2-metil-2-propenil)-2,6-dioxo-2,3,6,7-tetrahidro-1H-purin-8-il]hidrazona lo hace particularmente útil en aplicaciones específicas .
Propiedades
Fórmula molecular |
C19H22N6O3 |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
InChI |
InChI=1S/C19H22N6O3/c1-12(2)11-25-15-16(23(3)19(27)24(4)17(15)26)21-18(25)22-20-10-13-6-8-14(28-5)9-7-13/h6-10H,1,11H2,2-5H3,(H,21,22)/b20-10+ |
Clave InChI |
OZZLMJCSHCDFEI-KEBDBYFISA-N |
SMILES isomérico |
CC(=C)CN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)OC)N(C(=O)N(C2=O)C)C |
SMILES canónico |
CC(=C)CN1C2=C(N=C1NN=CC3=CC=C(C=C3)OC)N(C(=O)N(C2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate](/img/structure/B12040919.png)




![5-{3-heptadecyl-5-oxo-4-[(E)-(4-sulfophenyl)diazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12040943.png)

![(5E)-2-(4-isopropoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12040952.png)
![[3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B12040960.png)


![N-(3-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040984.png)

![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12040993.png)
